1H-3,4'-bi-1,2,4-triazol-5-amine
Overview
Description
1H-3,4’-bi-1,2,4-triazol-5-amine is a heterocyclic compound with the molecular formula C4H5N7. It is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a unique structure with two triazole rings connected by a single nitrogen atom, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
1H-3,4’-bi-1,2,4-triazol-5-amine, also known as 1H-[3,4’-Bi(1,2,4-triazol)]-5-amine, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
The mode of action of 1H-3,4’-bi-1,2,4-triazol-5-amine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Given its use in the synthesis of antifungal agents, anticancer agents, and enzyme inhibitors, it can be inferred that it may affect pathways related to these conditions .
Result of Action
Given its use in the synthesis of pharmaceutical compounds, it can be inferred that its action results in the inhibition of certain enzymes or the disruption of cellular processes, leading to its antifungal, anticancer, and cardiovascular disease-related effects .
Action Environment
One study suggests that the activation barrier of a related reaction can be overcome under certain conditions, such as heating .
Biochemical Analysis
Biochemical Properties
1H-3,4’-bi-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit catalase, an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen . This inhibition leads to an increase in hydrogen peroxide levels, which can induce oxidative stress in cells. Additionally, 1H-3,4’-bi-1,2,4-triazol-5-amine interacts with glutathione peroxidase and glutathione reductase, enhancing their activities and contributing to the detoxification of reactive oxygen species .
Cellular Effects
1H-3,4’-bi-1,2,4-triazol-5-amine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes . Furthermore, 1H-3,4’-bi-1,2,4-triazol-5-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1H-3,4’-bi-1,2,4-triazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of catalase, inhibiting its activity and leading to an accumulation of hydrogen peroxide . This binding interaction is crucial for the compound’s ability to induce oxidative stress in cells. Additionally, 1H-3,4’-bi-1,2,4-triazol-5-amine can modulate the activity of other enzymes, such as glutathione peroxidase and glutathione reductase, by enhancing their activities and promoting the detoxification of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-3,4’-bi-1,2,4-triazol-5-amine change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to 1H-3,4’-bi-1,2,4-triazol-5-amine can result in sustained oxidative stress and alterations in cellular function . These temporal effects are important for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1H-3,4’-bi-1,2,4-triazol-5-amine vary with different dosages in animal models. At low doses, the compound can enhance the activity of antioxidant enzymes and promote cellular detoxification . At high doses, 1H-3,4’-bi-1,2,4-triazol-5-amine can induce toxic effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
1H-3,4’-bi-1,2,4-triazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as catalase, glutathione peroxidase, and glutathione reductase, influencing their activities and contributing to the detoxification of reactive oxygen species . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1H-3,4’-bi-1,2,4-triazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of 1H-3,4’-bi-1,2,4-triazol-5-amine is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Subcellular Localization
1H-3,4’-bi-1,2,4-triazol-5-amine is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of 1H-3,4’-bi-1,2,4-triazol-5-amine is important for elucidating its mechanism of action and optimizing its use in various applications.
Preparation Methods
The synthesis of 1H-3,4’-bi-1,2,4-triazol-5-amine typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1H-3,4’-bi-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines.
Scientific Research Applications
Comparison with Similar Compounds
1H-3,4’-bi-1,2,4-triazol-5-amine can be compared with other similar compounds in the 1,2,4-triazole family, such as:
3-amino-1,2,4-triazole: Known for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the development of energetic materials and corrosion inhibitors.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic compound with applications in explosives.
The uniqueness of 1H-3,4’-bi-1,2,4-triazol-5-amine lies in its dual triazole ring structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H3,5,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPEYOBPPRFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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